4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C16H13ClO4 This compound is characterized by the presence of a chlorophenyl group, an oxoethoxy linkage, and a methoxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde typically involves the reaction of 2-chlorobenzoyl chloride with 3-methoxybenzaldehyde in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The industrial process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzoic acid.
Reduction: 4-[2-(2-Chlorophenyl)-2-hydroxyethoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The oxoethoxy linkage and the methoxybenzaldehyde moiety play crucial roles in its binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-hydroxybenzaldehyde
- 4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-ethoxybenzaldehyde
- 4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methylbenzaldehyde
Uniqueness
4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic pathways. Additionally, the specific arrangement of functional groups in this compound can lead to distinct biological activities and applications.
Biological Activity
4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its cytotoxic effects, antimicrobial properties, and other pharmacological activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a chlorophenyl group, an ether linkage, and a methoxybenzaldehyde moiety, which may contribute to its diverse biological properties.
Cytotoxic Effects
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study on 1,2,4-triazole derivatives showed selective cytotoxicity against melanoma cells (VMM917), suggesting that modifications in the benzaldehyde structure can lead to enhanced anti-cancer properties. The compound exhibited a selective cytotoxic effect with a 4.9-fold increase in toxicity towards cancer cells compared to normal cells, along with inducing cell cycle arrest at the S phase .
Table 1: Cytotoxicity Comparison of Related Compounds
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | VMM917 | TBD | Induces S phase arrest |
3-(4-Chlorophenyl)-5-(4-Methoxybenzyl)-4H-1,2,4-triazole (B9) | VMM917 | TBD | Selective cytotoxicity |
Antimicrobial Activity
The antimicrobial properties of similar compounds suggest that this compound may exhibit antibacterial and antifungal activities. Studies have shown that derivatives containing chlorophenyl groups often demonstrate enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Table 2: Antimicrobial Activities of Related Compounds
Compound | Pathogen | MIC (µg/mL) | Activity Type |
---|---|---|---|
This compound | E. coli | TBD | Antibacterial |
1,2,4-Triazole Derivatives | S. aureus | TBD | Antibacterial |
Other Pharmacological Activities
In addition to its cytotoxic and antimicrobial properties, compounds with similar structures have been investigated for additional pharmacological activities such as anti-inflammatory and analgesic effects. The presence of specific functional groups can modulate these activities through various biochemical pathways.
Case Studies
A detailed investigation into the biological activity of related compounds reveals promising results in preclinical studies. For instance, a study focused on the anti-inflammatory effects of chlorophenyl derivatives demonstrated significant reductions in inflammatory markers in vitro and in vivo models .
Properties
IUPAC Name |
4-[2-(2-chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-20-16-8-11(9-18)6-7-15(16)21-10-14(19)12-4-2-3-5-13(12)17/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNYMFKOBZXFDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.